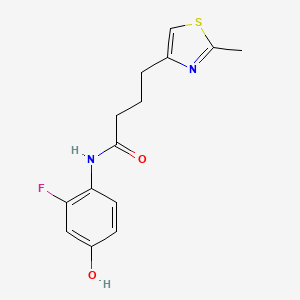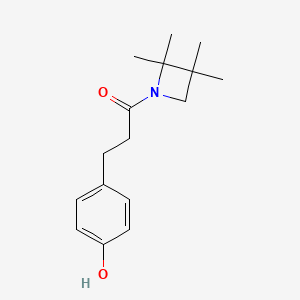![molecular formula C21H24N4O B7648299 N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide, commonly known as NMPA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. NMPA is a small molecule that belongs to the class of amides and has a molecular weight of 401.5 g/mol.
Mécanisme D'action
The mechanism of action of NMPA involves its interaction with specific molecular targets in cells. NMPA has been shown to bind to the ATP-binding site of the protein kinase B (AKT) and inhibit its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival. In addition, NMPA has been found to inhibit the activity of the nuclear factor-kappaB (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
NMPA has been shown to have various biochemical and physiological effects in cells. In cancer cells, NMPA induces apoptosis and cell cycle arrest by regulating the expression of specific genes involved in these processes. In addition, NMPA has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, NMPA has been shown to reduce the production of pro-inflammatory cytokines in immune cells, which contributes to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
NMPA has several advantages for lab experiments, including its small molecular size, high solubility, and stability under various conditions. However, there are some limitations to its use, including its relatively low potency and selectivity for specific molecular targets. In addition, the synthesis of NMPA is a complex and time-consuming process, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of NMPA. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for specific molecular targets. In addition, further studies are needed to investigate the potential therapeutic applications of NMPA in other diseases, such as cardiovascular and metabolic disorders. Furthermore, the development of novel drug delivery systems for NMPA may enhance its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of NMPA involves a multi-step process that includes the reaction of 4-fluoroacetophenone with 4-aminobenzyl alcohol to form 4-[(4-fluorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with 3-(1-methylpyrazol-4-yl)benzylamine to form N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
NMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, NMPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, NMPA has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, NMPA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15(18-7-9-21(10-8-18)24-16(2)26)22-12-17-5-4-6-19(11-17)20-13-23-25(3)14-20/h4-11,13-15,22H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCAJLNRCBQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)NCC2=CC(=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)